Lipophilicity Advantage Over the 7-Cyclopropyl Analog: XLogP3 Comparison
The target compound exhibits a calculated XLogP3-AA of 2.6, representing a +0.6 log unit increase in lipophilicity compared to its closest commercially available analog, methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate (XLogP3-AA = 2.0) [1][2]. This difference falls within a range known to influence passive membrane permeability and CYP450-mediated metabolism. For researchers optimizing cellular potency or oral bioavailability, the 0.6 log unit increase may translate to superior membrane partitioning without exceeding the typical drug-like LogP upper boundary of 5.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate (XLogP3-AA = 2.0) |
| Quantified Difference | Δ = +0.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary determinant of compound permeability and metabolic fate; a 0.6 log unit increase can meaningfully shift cellular uptake and oral absorption potential in lead optimization programs.
- [1] PubChem. Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate. CID 86208038. XLogP3-AA = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/86208038 (accessed 2026-05-03). View Source
- [2] PubChem. Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate. CID 86208039. XLogP3-AA = 2.0. https://pubchem.ncbi.nlm.nih.gov/compound/86208039 (accessed 2026-05-03). View Source
